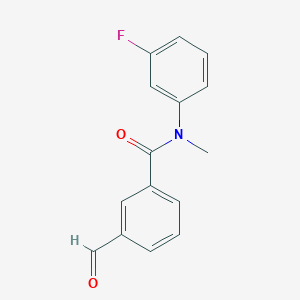

![molecular formula C25H17ClFN3O2 B2687029 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 902278-37-9](/img/structure/B2687029.png)

3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

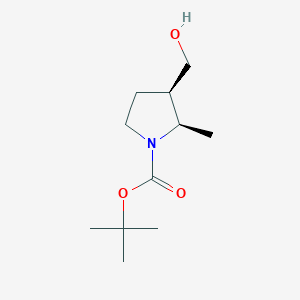

3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H17ClFN3O2 and its molecular weight is 445.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Luminescent and Electroluminescent Applications

Quinoline derivatives, including those structurally related to the compound , have been studied for their optical absorption and fluorescence spectra. For example, derivatives such as 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have shown potential as candidates for luminescent or electroluminescent applications. These compounds exhibit light emission in the green-yellow range of the visible spectrum depending on solvent polarity, suggesting potential use in organic light-emitting devices (OLEDs) (Danel, Gąsiorski, Matusiewicz, Całus, Uchacz, & Kityk, 2010).

Antioxidant and Antimycobacterial Properties

Some quinoline derivatives have been synthesized and evaluated for their antioxidant and antimycobacterial properties. For instance, hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole have shown significant activity against Mycobacterium tuberculosis, indicating potential therapeutic applications (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Corrosion Inhibition

Quinoxaline derivatives have been investigated for their corrosion inhibition properties for mild steel in acidic media. These compounds, by adsorption onto the metal surface, offer protection against corrosion, highlighting their industrial application in materials protection and maintenance (Saraswat & Yadav, 2020).

Fluorescence Sensing

Quinoline-based compounds have been explored as fluorescent sensors for detecting small inorganic cations. These compounds can act as sensors due to their electron transfer mechanisms, which are influenced by the complexation with inorganic cations, allowing for potential applications in analytical chemistry and environmental monitoring (Mac, Uchacz, Wrobel, Danel, & Kulig, 2010).

Wirkmechanismus

Target of Action

The primary target of 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin-induced platelet activation .

Mode of Action

As a PAR4 antagonist, this compound binds to the receptor and inhibits its activation . This prevents the downstream signaling cascade that leads to platelet aggregation .

Biochemical Pathways

By inhibiting PAR4, this compound disrupts the thrombin-induced platelet activation pathway . This results in a decrease in platelet aggregation, which is a key factor in the formation of blood clots .

Pharmacokinetics

The compound exhibits good oral pharmacokinetic properties . It has a half-life of 7.32 hours in mice and a bioavailability of 45.11% . It also shows significant metabolic stability in human liver microsomes .

Result of Action

The molecular effect of this compound’s action is the inhibition of platelet aggregation . On a cellular level, this results in a decrease in the formation of blood clots .

Biochemische Analyse

Biochemical Properties

The compound 3-(4-chlorophenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline has been found to interact with various enzymes and proteins . It has been identified as a potent antagonist of the proteinase-activated receptor 4 (PAR4), exhibiting effective antiplatelet aggregation activity . The interactions between this compound and these biomolecules are of a biochemical nature, involving binding interactions that can influence the function of these biomolecules .

Cellular Effects

In terms of cellular effects, this compound has been shown to have a significant impact on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to exhibit potent in vitro antiplatelet activity, which can have significant effects on cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a PAR4 antagonist, it exerts its effects at the molecular level, influencing the function of this receptor and thereby impacting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been found to have good metabolic stability in human liver microsomes, with a half-life of 97.6 minutes . This suggests that it has good stability and may not degrade quickly, which could have implications for its long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages . At concentrations of 6 and 12 mg/kg, it has been found to exhibit effective antiplatelet activity without affecting the coagulation system and with a low tendency for bleeding . This suggests that it may have a threshold effect, with toxic or adverse effects potentially occurring at high doses .

Metabolic Pathways

Its interaction with PAR4 suggests that it may be involved in pathways related to platelet aggregation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

14-(4-chlorophenyl)-17-[(4-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClFN3O2/c26-17-5-3-16(4-6-17)24-20-14-30(13-15-1-7-18(27)8-2-15)21-12-23-22(31-9-10-32-23)11-19(21)25(20)29-28-24/h1-8,11-12,14H,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAJYZKQKRAAPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=C(C=C5)Cl)CC6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocycloheptyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2686948.png)

![Methyl 2-((4,6-difluorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2686951.png)

![ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate](/img/structure/B2686952.png)

![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2686953.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2686959.png)

![N-(2-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2686961.png)

![4-[(cyclopropylcarbonyl)amino]-N-(3,5-difluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2686962.png)

![Bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2686963.png)

![3-(4-Chlorophenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)